WAY-606344

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C14H8ClN3O2 |

|---|---|

分子量 |

285.68 g/mol |

IUPAC名 |

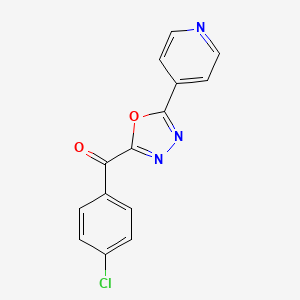

(4-chlorophenyl)-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)methanone |

InChI |

InChI=1S/C14H8ClN3O2/c15-11-3-1-9(2-4-11)12(19)14-18-17-13(20-14)10-5-7-16-8-6-10/h1-8H |

InChIキー |

BEHPDWUBHLTQQO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=O)C2=NN=C(O2)C3=CC=NC=C3)Cl |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Role of the 5-HT1A Receptor in Cognitive Enhancement: Insights from the Antagonist WAY-100635

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 1A (5-HT1A) receptor, a key player in the modulation of serotonergic neurotransmission, has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including those associated with cognitive deficits. This guide provides an in-depth examination of the 5-HT1A receptor's mechanism of action in cognitive enhancement. As a specific compound named "WAY-606344" did not yield public data, this whitepaper will focus on the extensively researched and selective 5-HT1A receptor antagonist, WAY-100635. This compound serves as a critical tool for elucidating the receptor's function in cognitive processes. Through a detailed exploration of its pharmacological profile, experimental applications, and the signaling pathways it modulates, we aim to provide a comprehensive resource for professionals in the field of neuroscience and drug development.

Core Mechanism of Action: The 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the central nervous system. It functions as both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, cortex, and amygdala. Its activation generally leads to inhibitory effects through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of adenylyl cyclase.

The role of the 5-HT1A receptor in cognition is complex. While activation of postsynaptic 5-HT1A receptors is often associated with anxiolytic and antidepressant effects, the blockade of these receptors has been shown to have pro-cognitive effects in certain contexts. The antagonist WAY-100635 has been instrumental in dissecting these roles.

Quantitative Data Summary

The following tables summarize key quantitative data for the selective 5-HT1A antagonist, WAY-100635.

Table 1: Receptor Binding Affinity of WAY-100635

| Receptor Subtype | pIC50 | Selectivity vs. Other 5-HT Receptors |

| 5-HT1A | 8.87 | >100-fold |

Data from Forster et al. (1995)[1]

Table 2: Functional Antagonist Activity of WAY-100635

| Functional Assay | Apparent pA2 | Notes |

| Isolated Guinea-Pig Ileum (vs. 5-CT) | 9.71 | Potent and insurmountable antagonist. |

| Dorsal Raphe Neuronal Firing (vs. 8-OH-DPAT) | - | Blocked inhibitory action with no intrinsic agonist activity. |

Data from Forster et al. (1995)[1]

Table 3: In Vivo Behavioral Antagonism by WAY-100635

| Behavioral Model | Species | Minimum Effective Dose (s.c.) | ID50 (s.c.) |

| 8-OH-DPAT-induced Behavioral Syndrome | Rat | 0.003 mg/kg | 0.01 mg/kg |

| 8-OH-DPAT-induced Behavioral Syndrome | Guinea-Pig | - | 0.01 mg/kg |

| 8-OH-DPAT-induced Hypothermia | Mouse | - | 0.01 mg/kg |

| 8-OH-DPAT-induced Hypothermia | Rat | - | 0.01 mg/kg |

Data from Forster et al. (1995)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving WAY-100635.

1. Receptor Binding Assay

-

Objective: To determine the binding affinity of WAY-100635 for the 5-HT1A receptor.

-

Method:

-

Prepare rat hippocampal membranes by homogenization and centrifugation.

-

Incubate the membranes with the 5-HT1A radioligand, [³H]8-OH-DPAT, in the presence of varying concentrations of WAY-100635.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the pIC50 value, which is the negative logarithm of the concentration of WAY-100635 that inhibits 50% of the specific binding of the radioligand.

-

2. In Vivo Electrophysiology

-

Objective: To assess the functional antagonist activity of WAY-100635 at presynaptic 5-HT1A autoreceptors.

-

Method:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Lower a recording microelectrode into the dorsal raphe nucleus to record the firing rate of serotonin neurons.

-

Administer the 5-HT1A agonist, 8-OH-DPAT, to inhibit neuronal firing.

-

Administer WAY-100635 prior to or following 8-OH-DPAT administration.

-

Observe the ability of WAY-100635 to block or reverse the inhibitory effect of 8-OH-DPAT on neuronal firing.

-

3. Spatial Learning Task (Morris Water Maze)

-

Objective: To evaluate the effect of 5-HT1A receptor blockade on spatial learning and memory.

-

Method:

-

A circular pool is filled with opaque water, and a hidden platform is placed just below the water surface.

-

Rats are trained over several days to find the hidden platform using spatial cues in the room.

-

Administer WAY-100635 (e.g., subcutaneously or intra-hippocampally) before each training session.

-

Record the latency to find the platform and the path taken by the rats using a video tracking system.

-

In a probe trial, the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

In some experimental paradigms, a competitive NMDA receptor antagonist like CPP can be injected intra-hippocampally to induce a learning deficit, and the ability of WAY-100635 to prevent this impairment is assessed.[2]

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental logic described in this guide.

Caption: 5-HT1A Receptor Signaling Pathways.

References

Navigating the 5-HT6 Receptor Landscape: A Technical Guide to Binding Affinity and Selectivity

A Note on the Target Compound: Initial literature searches for the compound "WAY-606344" did not yield specific data regarding its 5-HT6 receptor binding affinity or selectivity. To provide a comprehensive and data-rich technical guide as requested, this document will focus on a well-characterized and highly selective 5-HT6 receptor antagonist, SB-271046 , as a representative example. The principles, protocols, and pathways described herein are broadly applicable to the study of other 5-HT6 receptor ligands.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the 5-HT6 receptor binding affinity and selectivity of the representative antagonist, SB-271046. The document outlines the experimental protocols for key assays and visualizes complex biological and experimental processes.

Core Data Presentation: Binding Affinity and Selectivity of SB-271046

The following tables summarize the quantitative data for the binding affinity and selectivity of SB-271046 at the 5-HT6 receptor and other relevant targets.

Table 1: 5-HT6 Receptor Binding Affinity of SB-271046

| Species/Tissue | Radioligand | pKi (mean ± SEM) | Ki (nM) | Reference |

| Human (recombinant, HeLa) | [³H]-LSD | 8.92 ± 0.04 | ~1.2 | [1] |

| Human (recombinant, HeLa) | [¹²⁵I]-SB-258585 | 9.09 ± 0.07 | ~0.8 | [1] |

| Human (caudate putamen) | [¹²⁵I]-SB-258585 | 8.81 ± 0.1 | ~1.5 | [1] |

| Rat (striatum) | [¹²⁵I]-SB-258585 | 9.02 ± 0.14 | ~0.95 | [1][2] |

| Pig (striatum) | [¹²⁵I]-SB-258585 | 8.55 ± 0.1 | ~2.8 | [1][2] |

Table 2: Selectivity Profile of SB-271046

SB-271046 demonstrates high selectivity for the 5-HT6 receptor, with over 200-fold greater affinity compared to a panel of 55 other receptors, binding sites, and ion channels.[1][2] The table below highlights its affinity for other serotonin receptor subtypes.

| Receptor Subtype | pKi (or % inhibition at 1µM) | Selectivity (fold vs. human 5-HT6) | Reference |

| 5-HT1A | < 6.0 | > 200 | [1] |

| 5-HT1B | < 6.0 | > 200 | [1] |

| 5-HT1D | < 6.0 | > 200 | [1] |

| 5-HT2A | < 6.0 | > 200 | [1] |

| 5-HT2B | < 6.0 | > 200 | [1] |

| 5-HT2C | < 6.0 | > 200 | [1] |

| 5-HT7 | < 6.0 | > 200 | [1] |

Experimental Protocols

A detailed methodology for a standard radioligand binding assay to determine the affinity of a test compound for the 5-HT6 receptor is provided below. This protocol is a synthesis of commonly used procedures in the field.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

1. Materials and Reagents:

-

Membrane Preparation: Membranes from cells stably expressing the human or rat 5-HT6 receptor (e.g., HEK-293 or HeLa cells) or from brain tissue rich in 5-HT6 receptors (e.g., striatum).

-

Radioligand: A high-affinity 5-HT6 receptor radioligand, such as [³H]-LSD or [¹²⁵I]-SB-258585.

-

Test Compound: The compound to be evaluated (e.g., SB-271046).

-

Non-specific Binding Control: A high concentration of a known 5-HT6 ligand (e.g., 10 µM serotonin or clozapine) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

-

Scintillation Cocktail: For use with tritium-labeled radioligands.

-

96-well Plates: For incubation.

-

Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Cell Harvester and Scintillation Counter.

2. Procedure:

-

Incubation Setup:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

-

For total binding wells, add only the assay buffer and radioligand.

-

For non-specific binding wells, add the assay buffer, radioligand, and the non-specific binding control.

-

-

Initiation of Reaction: Add the membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Reaction: Rapidly filter the contents of each well through the pre-soaked filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement:

-

For [³H]-labeled radioligands, place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

For [¹²⁵I]-labeled radioligands, the filter mats can be counted directly in a gamma counter.

-

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the non-specific control) from the total binding (counts from wells with only radioligand) and from the binding in the presence of the test compound.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining 5-HT6 receptor binding affinity using a radioligand binding assay.

5-HT6 Receptor Signaling Pathways

Caption: Canonical and non-canonical signaling pathways of the 5-HT6 receptor.

References

WAY-606344: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-606344 is a potent and selective inhibitor of Casein Kinase 1δ (CK1δ), a key enzyme implicated in various cellular processes, including the regulation of circadian rhythms and cell cycle progression. Its potential therapeutic applications, particularly in the context of Alzheimer's disease, have made it a compound of significant interest. This document provides a comprehensive overview of the synthesis pathway and chemical properties of this compound, presented in a manner accessible to researchers and professionals in the field of drug development.

Chemical Properties

This compound, with the CAS number 380423-28-9, is a heterocyclic compound belonging to the pyrano[3,2-c]pyridine class. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | 2-amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile |

| Molecular Formula | C14H8ClN3O2 |

| Molecular Weight | 285.69 g/mol |

| CAS Number | 380423-28-9 |

| Appearance | Likely a solid powder |

| Solubility | Expected to be soluble in organic solvents like DMSO. Aqueous solubility is likely low. |

| pKa | The presence of the amino group and the pyridinone ring suggests the molecule may have both acidic and basic properties. Specific pKa values are not readily available in the public domain. |

Synthesis Pathway

The synthesis of this compound is achieved through a one-pot, three-component reaction, a common and efficient method for generating molecular complexity from simple starting materials. This reaction involves the condensation of 4-chlorobenzaldehyde, malononitrile, and 4-hydroxy-6-methyl-2(1H)-pyridone.

The general mechanism for this type of reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a dicyanoalkene intermediate. This is followed by a Michael addition of the 4-hydroxy-2-pyridone enolate to the activated double bond, and subsequent intramolecular cyclization and tautomerization to yield the final pyrano[3,2-c]pyridine product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for the synthesis of similar pyrano[3,2-c]pyridine derivatives.

Materials:

-

4-Chlorobenzaldehyde

-

Malononitrile

-

4-hydroxy-2-pyridone

-

Ethanol (or other suitable solvent)

-

Piperidine (or another basic catalyst)

Procedure:

-

To a solution of 4-chlorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

To this mixture, add 4-hydroxy-2-pyridone (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Note: The reaction conditions, including solvent, catalyst, and temperature, may be optimized to improve the yield and purity of the final product.

Signaling Pathway Involvement

This compound functions as an inhibitor of Casein Kinase 1δ (CK1δ). CK1δ is a serine/threonine kinase that plays a crucial role in a multitude of cellular signaling pathways. One of the most well-characterized pathways involving CK1δ is the Wnt/β-catenin signaling pathway, which is critical for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer.

Conclusion

This compound is a valuable research tool for investigating the biological roles of CK1δ. The straightforward and efficient one-pot synthesis of this pyrano[3,2-c]pyridine derivative makes it readily accessible for further studies. Understanding its chemical properties and synthesis pathway is crucial for its application in drug discovery and development, particularly in the pursuit of novel therapeutics for neurodegenerative diseases and cancer. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Preclinical Evaluation of WAY-100635 in Schizophrenia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating the potential of WAY-100635, a potent and selective 5-HT1A receptor antagonist, in animal models of schizophrenia. The document details the experimental protocols, summarizes key quantitative findings, and visualizes the underlying neurobiological pathways and experimental workflows.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While the dopamine hypothesis has historically dominated therapeutic strategies, there is a growing understanding of the intricate interplay of multiple neurotransmitter systems, including serotonin. The serotonin 1A (5-HT1A) receptor, in particular, has emerged as a promising target for novel antipsychotic development. WAY-100635, as a selective antagonist of this receptor, offers a valuable tool to probe the therapeutic potential of modulating the serotonergic system in schizophrenia.

Core Concepts in Preclinical Schizophrenia Research

Animal models are crucial for understanding the neurobiology of schizophrenia and for the initial screening of novel therapeutic agents. These models aim to replicate certain aspects of the disorder's symptomatology and pathophysiology. Common approaches include:

-

Pharmacological Models: Inducing schizophrenia-like symptoms in rodents using drugs like phencyclidine (PCP) or ketamine, which are NMDA receptor antagonists. These models are known to produce a range of positive, negative, and cognitive-like deficits.[1][2]

-

Neurodevelopmental Models: These models involve interventions during early brain development to mimic the neurodevelopmental aspects of schizophrenia. An example is the administration of methylazoxymethanol (MAM) to pregnant rats.[3][4]

-

Genetic Models: Utilizing genetically modified animals, such as those with a disrupted in schizophrenia 1 (DISC1) gene, to investigate the impact of specific genetic risk factors.[2]

A key behavioral measure used in these models is prepulse inhibition (PPI) of the startle reflex. PPI is a measure of sensorimotor gating, a process that is deficient in many schizophrenia patients.[1][5]

Summary of Quantitative Data

The following tables summarize the quantitative data from preclinical studies evaluating WAY-100635 in models relevant to schizophrenia.

Table 1: Receptor Binding Affinity of WAY-100635

| Receptor Subtype | pIC50 | Selectivity vs. Other 5-HT Receptors |

| 5-HT1A | 8.87 | >100-fold |

Data from Forster et al., 1995. pIC50 is the negative logarithm of the half maximal inhibitory concentration.[6]

Table 2: Functional Antagonism of WAY-100635 in In Vitro and In Vivo Assays

| Assay | Agonist | Effect of WAY-100635 | Potency (ID50 or pA2) |

| Isolated Guinea-Pig Ileum | 5-Carboxamidotryptamine | Antagonism | pA2 = 9.71 (at 0.3 nM) |

| Dorsal Raphe Neuronal Firing (Anesthetized Rat) | 8-OH-DPAT | Blockade of Inhibition | - |

| 8-OH-DPAT-Induced Behavioral Syndrome (Rat) | 8-OH-DPAT | Antagonism | ID50 = 0.01 mg/kg s.c. |

| 8-OH-DPAT-Induced Hypothermia (Mouse) | 8-OH-DPAT | Blockade | ID50 = 0.01 mg/kg s.c. |

Data from Forster et al., 1995.[6]

Table 3: Effect of WAY-100635 on NMDA Antagonist-Induced Deficits

| Animal Model | NMDA Antagonist | Behavioral Task | Effect of WAY-100635 |

| Rat | CPP (intrahippocampal) | Two-Platform Spatial Discrimination | Prevents impairment of choice accuracy |

Data from Carli et al., 1999. CPP is a competitive NMDA receptor antagonist.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are the protocols for key experiments cited.

Receptor Binding Assay

-

Objective: To determine the binding affinity and selectivity of WAY-100635 for the 5-HT1A receptor.

-

Method:

-

Prepare rat hippocampal membranes.

-

Use [3H]8-OH-DPAT as the radioligand for the 5-HT1A receptor.

-

Incubate the membranes with the radioligand and varying concentrations of WAY-100635.

-

Measure the displacement of the radioligand by WAY-100635 to calculate the pIC50 value.

-

Perform similar binding assays for other major neurotransmitter receptors to determine selectivity.[6]

-

In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing

-

Objective: To assess the functional antagonist activity of WAY-100635 at presynaptic 5-HT1A autoreceptors.

-

Method:

-

Anesthetize rats and position them in a stereotaxic frame.

-

Record the firing rate of serotonergic neurons in the dorsal raphe nucleus using extracellular single-unit recording techniques.

-

Administer the 5-HT1A agonist 8-OH-DPAT, which typically inhibits neuronal firing.

-

Administer WAY-100635 prior to 8-OH-DPAT to determine its ability to block the agonist-induced inhibition.[6]

-

Behavioral Models

-

Objective: To evaluate the in vivo antagonist properties of WAY-100635.

-

Method:

-

Administer varying doses of WAY-100635 to rats.

-

Subsequently, administer a standard dose of the 5-HT1A agonist 8-OH-DPAT.

-

Observe and score the presence and intensity of characteristic behaviors induced by 8-OH-DPAT, such as flat body posture, forepaw treading, and head weaving.

-

Calculate the ID50, the dose of WAY-100635 that inhibits the agonist-induced behaviors by 50%.[6]

-

-

Objective: To investigate the potential of WAY-100635 to ameliorate cognitive deficits relevant to schizophrenia.

-

Method:

-

Train rats on a two-platform spatial discrimination task in a water maze.

-

Administer the competitive NMDA receptor antagonist CPP directly into the CA1 region of the dorsal hippocampus to induce a learning impairment.

-

Administer WAY-100635 either subcutaneously or directly into the hippocampus prior to CPP administration.

-

Measure choice accuracy, choice latency, and errors of omission to assess cognitive performance.[7]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes described in this guide.

Caption: Interplay of neurotransmitter systems in schizophrenia.

Caption: Workflow for preclinical evaluation of antipsychotics.

Conclusion

The preclinical data on WAY-100635 demonstrate that it is a potent and selective 5-HT1A receptor antagonist. Its ability to counteract the cognitive deficits induced by NMDA receptor blockade in animal models suggests a potential therapeutic role in addressing the cognitive symptoms of schizophrenia. Further investigation into its effects on other symptom domains and in a wider range of preclinical models is warranted to fully elucidate its potential as a novel antipsychotic agent. This guide provides a foundational understanding of the methodologies and conceptual frameworks essential for such continued research and development.

References

- 1. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Development of animal models for schizophrenia based on clinical evidence: expectation for psychiatrists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 587. PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WAY 100635, a 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by blockade of hippocampal NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Procognitive Effects of WAY-606344, a Casein Kinase 1δ Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the procognitive effects of WAY-606344 is not currently available in the public domain. This guide summarizes the known pharmacology of this compound and extrapolates its potential procognitive effects based on preclinical studies of other potent and selective Casein Kinase 1δ/ε (CK1δ/ε) inhibitors, primarily PF-670462. All experimental data presented herein pertains to PF-670462 and is used to infer the potential therapeutic utility of this compound.

Introduction to this compound

This compound is identified as a potent inhibitor of Casein Kinase 1δ (CK1δ)[1]. CK1δ is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of circadian rhythms. Due to its potential involvement in the pathophysiology of neurodegenerative conditions, such as Alzheimer's disease, inhibitors of CK1δ like this compound are considered promising research compounds[1]. While its direct effects on cognition have not been reported, the therapeutic potential can be inferred from studies on functionally similar molecules.

Core Mechanism of Action: Inhibition of Casein Kinase 1δ

The primary mechanism of action for this compound is the inhibition of CK1δ. This enzyme is a key regulator of the circadian clock through its post-translational modification of clock proteins[2][3]. Perturbations in the circadian system have been linked to impaired hippocampus-dependent learning and memory[2][3]. Therefore, modulation of CK1δ activity presents a novel therapeutic strategy for addressing cognitive deficits.

The inhibition of CK1δ is hypothesized to exert procognitive effects through several mechanisms:

-

Stabilization of Circadian Rhythms: Disrupted circadian rhythms are a common feature of neurodegenerative diseases like Alzheimer's. By inhibiting CK1δ, compounds like PF-670462 have been shown to lengthen the circadian period, which may help to restore normal rhythmicity and improve cognitive function that is often tied to the time of day.[4][5]

-

Direct Action on Learning and Memory Pathways: CK1δ inhibition may directly influence molecular pathways integral to memory formation and consolidation[3].

-

Reduction of Amyloid Pathology: In a mouse model of Alzheimer's disease, inhibition of CK1δ/ε with PF-670462 led to a dose-dependent reduction in amyloid burden[5].

Quantitative Data from Preclinical Studies with a CK1δ/ε Inhibitor (PF-670462)

The following tables summarize the significant procognitive effects observed in preclinical studies with PF-670462, a compound with a similar mechanism of action to this compound.

Table 1: Effects of PF-670462 on Cognitive Performance in Wild-Type Mice [2][3]

| Cognitive Domain | Experimental Model | Treatment Group | Key Findings | Statistical Significance |

| Contextual Memory | Contextual Fear Conditioning | 10 mg/kg PF-670462 | Increased freezing behavior during recall test, indicating better memory of the aversive context. | p < 0.05 |

| Spatial Learning | Morris Water Maze | 10 mg/kg PF-670462 | More efficient training to find the hidden platform. | p = 0.0062 (for treatment effect over training days) |

| Working Memory | Radial Arm Water Maze | 10 mg/kg PF-670462 | Fewer working memory errors. | Not explicitly stated, but described as an improvement. |

| Working Memory | Y-Maze | 10 mg/kg PF-670462 | No significant difference in spontaneous alternation. | p > 0.05 |

Table 2: Effects of PF-670462 on Cognitive Performance and Pathology in an Alzheimer's Disease Mouse Model (APP-PS1) [5]

| Cognitive Domain | Experimental Model | Treatment Group | Key Findings |

| General Cognition | Behavioral Test Battery | 30 mg/kg PF-670462 | Improved cognitive performance. |

| Amyloid Pathology | Brain Tissue Analysis | 10 mg/kg & 30 mg/kg PF-670462 | Dose-dependent reduction in overall Aβ signal and plaque size in the prefrontal cortex and hippocampus. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

4.1. Contextual Fear Conditioning

-

Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a sound-attenuating cubicle.

-

Procedure:

-

Training: Mice are placed in the chamber and allowed to explore for a baseline period. A conditioned stimulus (CS), typically an auditory tone, is presented, co-terminating with an unconditioned stimulus (US), a mild foot shock. This pairing is repeated.

-

Contextual Memory Test: 24 hours after training, mice are returned to the same chamber, and freezing behavior (a measure of fear memory) is recorded for a set duration.

-

Cued Memory Test: Following the contextual test, mice are placed in a novel context, and after a baseline period, the CS (tone) is presented, and freezing behavior is measured.

-

-

Data Analysis: The percentage of time spent freezing is quantified and compared between treatment and control groups.

4.2. Morris Water Maze

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Training: Mice are released from different start locations in the pool and must find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded. Training typically occurs over several days with multiple trials per day.

-

Probe Trial: After the final training session, the platform is removed, and the mouse is allowed to swim for a set duration. The time spent in the target quadrant (where the platform was) is measured.

-

-

Data Analysis: Escape latency during training and time in the target quadrant during the probe trial are compared between groups.

4.3. Radial Arm Water Maze

-

Apparatus: A circular pool with multiple arms radiating from a central area. An escape platform is located at the end of one arm.

-

Procedure:

-

Training: Mice are placed in the center of the maze and must locate the escape platform.

-

Testing: The number of entries into arms that do not contain the platform (working memory errors) before finding the correct arm is recorded.

-

-

Data Analysis: The number of working memory errors is compared between treatment and control groups.

4.4. Amyloid Plaque Analysis

-

Procedure:

-

Tissue Preparation: Mouse brains are harvested, fixed, and sectioned.

-

Immunohistochemistry: Brain sections are stained with antibodies specific for amyloid-beta (Aβ).

-

Imaging and Quantification: Stained sections are imaged using microscopy, and the area and size of Aβ plaques are quantified using image analysis software.

-

-

Data Analysis: Plaque burden (percentage of area covered by plaques) and average plaque size are compared between groups.

Visualizations

5.1. Signaling Pathway of CK1δ in Circadian Rhythm Regulation

Caption: Role of CK1δ in the core circadian feedback loop and its inhibition by this compound.

5.2. Experimental Workflow for Assessing Procognitive Effects

Caption: A typical experimental workflow for evaluating the procognitive effects of a compound.

5.3. Logical Relationship of CK1δ Inhibition and Cognitive Enhancement

Caption: Hypothesized pathway from CK1δ inhibition to cognitive enhancement.

Conclusion and Future Directions

This compound, as a CK1δ inhibitor, holds therapeutic potential for cognitive enhancement, particularly in the context of neurodegenerative diseases like Alzheimer's where circadian rhythm disruptions and amyloid pathology are prominent features. The procognitive effects observed with the CK1δ/ε inhibitor PF-670462 in preclinical models provide a strong rationale for investigating this compound in similar paradigms.

Future research should focus on:

-

Directly evaluating the procognitive effects of this compound in a battery of behavioral tests assessing different cognitive domains.

-

Determining the optimal dose and treatment duration for cognitive enhancement.

-

Elucidating the precise molecular mechanisms by which CK1δ inhibition improves cognitive function, including its effects on synaptic plasticity and neuronal survival.

-

Assessing the safety and tolerability of this compound in preclinical models.

By pursuing these avenues of research, the full therapeutic potential of this compound and other CK1δ inhibitors as cognitive enhancers can be determined.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Enigma of WAY-606344: A Case of Undisclosed Discovery and Development

Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information is available regarding the discovery, development, and mechanism of action of a compound designated as WAY-606344.

The "WAY" prefix in the designation suggests that this compound may have originated from the research and development pipeline of Wyeth, a pharmaceutical company that is now part of Pfizer. It was common practice for pharmaceutical companies to assign such internal codes to novel chemical entities during the early stages of discovery and preclinical evaluation.

The absence of any public record for this compound strongly indicates that the compound likely never progressed to a stage of development that would necessitate public disclosure. Several scenarios could explain this lack of information:

-

Early-Stage Termination: The compound may have been synthesized and screened but failed to demonstrate the desired biological activity, potency, or selectivity in initial in vitro assays.

-

Unfavorable Preclinical Profile: this compound might have exhibited undesirable properties during preclinical testing, such as poor pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion), unforeseen toxicity in animal models, or a lack of efficacy in disease models.

-

Strategic Reprioritization: Pharmaceutical companies constantly evaluate and prioritize their research portfolios. The project involving this compound may have been discontinued due to shifting strategic priorities, the emergence of more promising candidates, or changes in the perceived market need.

-

Confidential Internal Research: The compound could have been part of a proprietary research program that was never published or patented externally.

Without any publicly available data, it is impossible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested. The history of this compound remains confined within the internal archives of its originating institution. The journey of a drug from initial discovery to market approval is fraught with challenges, and the vast majority of compounds, like likely this compound, do not advance beyond the initial stages of research.

The Pharmacological Profile of Novel 5-HT6 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profiles of several novel serotonin 6 (5-HT6) receptor antagonists. The 5-HT6 receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target for the therapeutic intervention of cognitive dysfunction associated with neurodegenerative diseases such as Alzheimer's disease. This document summarizes key quantitative pharmacological data, details common experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) of several prominent novel 5-HT6 receptor antagonists. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Common Synonyms | Target | Organism | Ki (nM) |

| Intepirdine | SB-742457, RVT-101 | 5-HT6 Receptor | Human | 1.2 |

| Idalopirdine | Lu AE58054, SGS518 | 5-HT6 Receptor | Human | 0.83[1] |

| Masupirdine | SUVN-502 | 5-HT6 Receptor | Human | 2.04[2][3][4] |

| Latrepirdine | Dimebon | 5-HT6 Receptor | Human | 26[5] |

| AVN-211 | CD-008-0173 | 5-HT6 Receptor | Human | 2.1[6] |

Key Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This canonical pathway has been a primary focus for drug discovery. However, emerging research indicates that the 5-HT6 receptor can also engage in non-canonical, Gs-independent signaling, interacting with various intracellular proteins to influence neuronal function.

Canonical Gs-cAMP Signaling Pathway

The binding of serotonin (5-HT) to the 5-HT6 receptor triggers a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression related to neuronal plasticity and memory.

Non-Canonical Signaling Pathways

Recent studies have revealed that the 5-HT6 receptor can also signal through Gs-independent mechanisms. These non-canonical pathways involve interactions with other proteins such as Fyn (a Src family tyrosine kinase) and the mammalian target of rapamycin (mTOR).[8] These interactions can influence processes like neuronal migration, differentiation, and synaptic plasticity, independent of cAMP production.

Experimental Protocols

The characterization of novel 5-HT6 receptor antagonists relies on a suite of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT6 receptor. It involves a competitive binding experiment where the test compound competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of a novel antagonist for the human 5-HT6 receptor.

Materials:

-

Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide) at a concentration of approximately 1 nM.

-

Non-specific Binding Control: 10 µM Methiothepin.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Test Compounds: Serial dilutions of the novel antagonist.

-

Instrumentation: Scintillation counter, filter plates (e.g., 96-well GF/B), and a cell harvester.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 10 µM methiothepin (for non-specific binding) or the test compound dilution.

-

50 µL of [3H]-LSD solution.

-

100 µL of the receptor membrane preparation (containing approximately 10-20 µg of protein).

-

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay measures the functional activity of a compound by quantifying its ability to antagonize the agonist-induced production of cyclic AMP (cAMP). Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Objective: To determine the functional potency (IC50) of a novel antagonist in blocking serotonin-induced cAMP production.

Materials:

-

Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Agonist: Serotonin (5-HT).

-

cAMP Detection Kit: HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

-

Test Compounds: Serial dilutions of the novel antagonist.

-

Instrumentation: HTRF-compatible plate reader.

Procedure:

-

Culture the cells in a 96-well plate until they reach approximately 80-90% confluency.

-

Prepare serial dilutions of the test compound and a fixed concentration of serotonin (typically at its EC80 value) in the assay buffer.

-

Aspirate the culture medium and add the test compound dilutions to the wells.

-

Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Add the serotonin solution to the wells to stimulate cAMP production.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

Read the fluorescence at both 665 nm and 620 nm on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm). Plot the HTRF ratio against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral paradigm to assess the effects of compounds on learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Objective: To evaluate the pro-cognitive effects of a novel 5-HT6 receptor antagonist in a rodent model of memory.

Apparatus:

-

An open-field arena (e.g., a 50 cm x 50 cm x 40 cm box made of a non-porous material).

-

A set of distinct objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animal cannot displace them.

Procedure:

-

Habituation Phase (Day 1):

-

Place each rat individually into the empty open-field arena for 5-10 minutes to allow for habituation to the new environment. This reduces anxiety-related behaviors that could interfere with the task.

-

-

Familiarization/Training Phase (Day 2):

-

Place two identical objects (A and A) in opposite corners of the arena.

-

Place the rat in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Record the time the rat spends actively exploring each object (sniffing or touching with the nose).

-

-

Inter-Trial Interval (ITI):

-

Return the rat to its home cage for a defined period (e.g., 1 hour to 24 hours). The length of the ITI can be adjusted to modulate the difficulty of the memory task.

-

-

Test/Choice Phase (Day 2):

-

Replace one of the familiar objects with a novel object (A and B). The location of the novel object should be counterbalanced across animals.

-

Place the rat back into the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

-

-

Drug Administration:

-

The novel antagonist can be administered at different time points to assess its effect on different memory processes:

-

Acquisition: Administer before the familiarization phase.

-

Consolidation: Administer immediately after the familiarization phase.

-

Retrieval: Administer before the test phase.

-

-

-

Data Analysis:

-

Calculate a Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf).

-

A positive DI indicates that the animal spent more time exploring the novel object, suggesting it remembers the familiar object.

-

Compare the DI between the drug-treated group and a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the DI in the drug-treated group compared to the control group suggests a pro-cognitive effect.

-

Experimental Workflow for 5-HT6 Receptor Antagonist Discovery

The discovery and development of a novel 5-HT6 receptor antagonist typically follows a structured workflow, from initial screening to preclinical in vivo evaluation.

This guide provides a foundational understanding of the pharmacological profiling of novel 5-HT6 receptor antagonists. The presented data, methodologies, and visualizations are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further in-depth investigation into the specific nuances of each compound and assay is encouraged for comprehensive research.

References

- 1. Idalopirdine, a selective 5-HT6 receptor antagonist, reduces food intake and body weight in a model of excessive eating - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Masupirdine (SUVN-502) | 5-HT6 antagonist | Probechem Biochemicals [probechem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Add-on clinical effects of selective antagonist of 5HT6 receptors AVN-211 (CD-008-0173) in patients with schizophrenia stabilized on antipsychotic treatment: pilot study | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Serotonergic Profile of WAY-100635: A Technical Guide

Executive Summary: This technical guide provides an in-depth analysis of the serotonergic pharmacology of WAY-100635, a potent and highly selective 5-HT1A receptor antagonist. Initial searches for "WAY-606344" did not yield any specific compound information, suggesting a possible typographical error. In contrast, a wealth of data is available for WAY-100635, a benchmark tool for studying the 5-HT1A receptor system. This document summarizes its binding affinity and functional activity at various serotonin receptors, details the experimental protocols used for its characterization, and illustrates the key signaling pathways involved. All quantitative data are presented in structured tables for clear comparison, and relevant experimental workflows and signaling cascades are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals working in the field of serotonergic neurotransmission.

Introduction: The Significance of WAY-100635 in Serotonin Research

WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is a cornerstone pharmacological tool for investigating the physiological and pathological roles of the 5-HT1A receptor.[1] Its high affinity and remarkable selectivity for the 5-HT1A subtype over other serotonin receptors and various other neurotransmitter receptors have made it an invaluable radioligand and antagonist for both in vitro and in vivo studies.[1][2] This guide will delve into the specific interactions of WAY-100635 with the serotonin receptor family, providing a comprehensive overview of its pharmacological profile.

Quantitative Analysis of Receptor Interactions

The interaction of WAY-100635 with serotonin and other receptors has been extensively quantified through various binding and functional assays. The following tables summarize these key pharmacological parameters.

Table 1: Binding Affinity of WAY-100635 for Serotonin and Other Receptors

| Receptor Subtype | Ligand/Assay | Preparation | Ki (nM) | pIC50 | Reference |

| 5-HT1A | [3H]8-OH-DPAT Displacement | Rat Hippocampal Membranes | 0.39 | 8.87 | [1][3] |

| 5-HT1A | [3H]WAY-100635 Saturation | Rat Brain Membranes | Kd = 0.10 | - | [4] |

| 5-HT2B | - | - | 24 | - | [5] |

| α1-adrenergic | - | - | - | 6.6 | [3] |

| Dopamine D2L | - | HEK 293 cells | 940 | - | [3] |

| Dopamine D3 | - | HEK 293 cells | 370 | - | [3] |

| Dopamine D4.2 | - | HEK 293 cells | 16 | - | [3] |

| Dopamine D4.4 | - | CHO cells | - | 7.42 | [6] |

Table 2: Functional Activity of WAY-100635

| Receptor Subtype | Functional Assay | Preparation | Activity | pA2 | Reference |

| 5-HT1A | Antagonism of 5-carboxamidotryptamine | Isolated Guinea-Pig Ileum | Antagonist | 9.71 (apparent) | [1] |

| 5-HT1A | Blockade of 8-OH-DPAT-induced inhibition of neuronal firing | Anesthetized Rat Dorsal Raphe | Antagonist | - | [1] |

| Dopamine D4.4 | [35S]GTPγS incorporation | CHO cell membranes | Partial Agonist (Emax=19% of dopamine) | pEC50 = 6.63 | [6] |

Experimental Protocols

The characterization of WAY-100635's interaction with serotonin receptors has relied on well-established pharmacological and biochemical methodologies. Below are detailed descriptions of the key experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[1]

Objective: To determine the binding affinity (Ki) and receptor density (Bmax) of WAY-100635 for serotonin receptors.

General Protocol:

-

Membrane Preparation:

-

Target tissues (e.g., rat hippocampus) are dissected and homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competition Binding Assay (to determine Ki):

-

A fixed concentration of a radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (WAY-100635) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature for a set time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

-

Saturation Binding Assay (to determine Kd and Bmax):

-

Increasing concentrations of the radiolabeled test compound (e.g., [3H]WAY-100635) are incubated with the membrane preparation.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

The data are analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Objective: To characterize the functional activity of WAY-100635 at serotonin receptors.

Example Protocol: Isolated Guinea-Pig Ileum Assay

-

Tissue Preparation: A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Contraction Measurement: The contractile responses of the ileum segment are recorded using an isometric transducer.

-

Agonist Response: A cumulative concentration-response curve is generated for a known 5-HT1A receptor agonist (e.g., 5-carboxamidotryptamine), which typically causes relaxation of the tissue.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of WAY-100635 for a predetermined period.

-

Antagonist Effect: The concentration-response curve for the agonist is repeated in the presence of WAY-100635. A parallel rightward shift in the agonist's concentration-response curve with no change in the maximum response is indicative of competitive antagonism.

-

Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value, a measure of the antagonist's potency.

Signaling Pathways

WAY-100635 exerts its effects by blocking the signaling cascades initiated by the activation of the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

Canonical 5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits.

-

Gαi/o subunit: Inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA).

-

Gβγ subunit: Directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which is an inhibitory signal. It can also inhibit voltage-gated Ca2+ channels.

WAY-100635, as a silent antagonist, binds to the 5-HT1A receptor without initiating this conformational change, thereby preventing agonists from binding and activating these downstream signaling events.

Non-Canonical 5-HT1A Receptor Signaling

In addition to the canonical pathway, 5-HT1A receptors can also modulate other signaling cascades, often in a cell-type-specific manner. These include pathways involving:

-

Mitogen-Activated Protein Kinase (MAPK/ERK) pathway: Activation of this pathway is typically associated with cell growth and differentiation.

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and proliferation.

The precise role of WAY-100635 in modulating these non-canonical pathways is an area of ongoing research, but it is expected to block agonist-induced activation of these cascades as well.

References

- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of WAY-606344 in Rodent Models

Note to the Reader: Following a comprehensive literature search, no specific in vivo dosing information, experimental protocols, or signaling pathway data for the compound WAY-606344 in rodent models could be identified. The information presented below is therefore based on general principles of rodent drug administration and may not be specific to this compound. Researchers should use this as a general guide and would need to conduct dose-ranging and tolerability studies to determine the appropriate in vivo dosing for this compound.

It is important to distinguish this compound from a similarly named compound, WAY-101405, for which some in vivo rodent data is available. However, these are distinct chemical entities and the data for one cannot be extrapolated to the other.

General Principles of Rodent Dosing

The administration of investigational compounds to rodent models is a critical step in preclinical drug development. The choice of route of administration, vehicle, dose volume, and dosing frequency are all crucial parameters that can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.

Routes of Administration in Rodents

Several routes of administration are commonly used in rodent studies. The selection of the appropriate route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model.

-

Oral (PO): Administration via oral gavage is a common method for systemic drug delivery.[1][2][3][4] Care must be taken to avoid accidental administration into the trachea.[1][3]

-

Subcutaneous (SC): Injections are made into the loose skin on the back of the animal, often in the scruff of the neck or the flank.[5][6][7][8][9] This route generally provides slower absorption compared to intravenous or intraperitoneal routes.

-

Intraperitoneal (IP): Injection into the peritoneal cavity allows for rapid absorption of the compound into the systemic circulation.

-

Intravenous (IV): Administration directly into a vein, typically the tail vein in mice and rats, provides immediate and complete bioavailability.

Vehicle Selection

The vehicle is the liquid in which the compound is dissolved or suspended for administration. The ideal vehicle should be non-toxic, have no pharmacological effect of its own, and be compatible with the chosen route of administration. Common vehicles include:

-

Saline (0.9% sodium chloride)

-

Phosphate-buffered saline (PBS)

-

Corn oil

-

Carboxymethylcellulose (CMC) solutions

-

Polyethylene glycol (PEG) solutions

The solubility of this compound would need to be determined to select an appropriate vehicle.

General Experimental Protocols

The following are generalized protocols for common routes of administration in mice and rats. These are not specific to this compound and would require optimization.

Protocol for Oral Gavage in Rats

-

Animal Restraint: The rat is gently but firmly restrained to prevent movement.

-

Gavage Needle Insertion: A flexible or rigid gavage needle of appropriate size is carefully inserted into the esophagus.[4] Measurement of the distance from the mouth to the last rib can help determine the correct insertion depth.

-

Compound Administration: The calculated volume of the test compound formulation is slowly administered.[3]

-

Post-Administration Monitoring: The animal is observed for any signs of distress or adverse reactions.[3]

Protocol for Subcutaneous Injection in Mice

-

Animal Restraint: The mouse is restrained by gently grasping the loose skin at the scruff of the neck.[5][8][9]

-

Injection Site: A "tent" of skin is formed on the back of the mouse.[5][6]

-

Needle Insertion: A sterile needle (typically 25-27 gauge) is inserted into the base of the skin tent.[8][9]

-

Aspiration: Gentle aspiration is performed to ensure the needle has not entered a blood vessel.

-

Compound Injection: The desired volume is injected, and the needle is withdrawn.

Data Presentation (Hypothetical)

As no data for this compound is available, the following table is a hypothetical example of how quantitative data for an in vivo rodent study could be presented.

| Parameter | Mouse | Rat |

| Route of Administration | e.g., Oral (gavage) | e.g., Subcutaneous |

| Dose Range | e.g., 1, 5, 10 mg/kg | e.g., 0.5, 2, 8 mg/kg |

| Vehicle | e.g., 0.5% CMC in water | e.g., Saline |

| Dosing Volume | e.g., 10 mL/kg | e.g., 5 mL/kg |

| Dosing Frequency | e.g., Once daily | e.g., Twice daily |

| Tolerability | e.g., Well-tolerated at all doses | e.g., Signs of irritation at 8 mg/kg |

Signaling Pathways and Experimental Workflows (Hypothetical)

Without information on the mechanism of action of this compound, it is not possible to create a factual signaling pathway diagram. Similarly, a specific experimental workflow cannot be generated without details of a study. Below are hypothetical examples of diagrams that could be created if such information were available.

Caption: Hypothetical Experimental Workflow for a Rodent Study.

Caption: Hypothetical Signaling Pathway for this compound.

References

- 1. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. research.fsu.edu [research.fsu.edu]

- 5. urmc.rochester.edu [urmc.rochester.edu]

- 6. research.unc.edu [research.unc.edu]

- 7. researchanimaltraining.com [researchanimaltraining.com]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

Application Notes and Protocols: WAY-606344 Administration in the Morris Water Maze

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of the novel research compound WAY-606344 on spatial learning and memory using the Morris water maze (MWM) paradigm in rodents. The Morris water maze is a widely accepted behavioral assay for assessing hippocampal-dependent spatial navigation. This document outlines the experimental workflow, from drug preparation and administration to behavioral testing and data analysis, and includes hypothetical data for illustrative purposes.

Quantitative Data Summary

The following tables present hypothetical quantitative data from a study investigating the effects of this compound on spatial learning and memory in a Morris water maze task. The data are presented as mean ± standard error of the mean (SEM).

Table 1: Acquisition Phase - Escape Latency (seconds)

| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |

| Vehicle | 55.8 ± 4.2 | 42.1 ± 3.8 | 30.5 ± 3.1 | 22.3 ± 2.5 | 15.1 ± 2.0 |

| This compound (1 mg/kg) | 54.9 ± 4.5 | 40.8 ± 3.5 | 28.9 ± 2.9 | 20.1 ± 2.3 | 14.2 ± 1.8 |

| This compound (3 mg/kg) | 56.2 ± 4.8 | 48.5 ± 4.1 | 39.8 ± 3.6 | 31.4 ± 3.0 | 25.8 ± 2.7 |

*p < 0.05 compared to Vehicle group

Table 2: Acquisition Phase - Path Length (meters)

| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |

| Vehicle | 12.3 ± 1.1 | 9.5 ± 0.9 | 6.8 ± 0.7 | 4.9 ± 0.5 | 3.2 ± 0.4 |

| This compound (1 mg/kg) | 12.1 ± 1.2 | 9.1 ± 0.8 | 6.5 ± 0.6 | 4.5 ± 0.5 | 3.0 ± 0.3 |

| This compound (3 mg/kg) | 12.5 ± 1.3 | 10.9 ± 1.0 | 8.8 ± 0.9 | 7.0 ± 0.8 | 5.7 ± 0.6 |

*p < 0.05 compared to Vehicle group

Table 3: Probe Trial (Day 6)

| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (count) |

| Vehicle | 45.2 ± 3.9 | 4.8 ± 0.6 |

| This compound (1 mg/kg) | 43.8 ± 4.1 | 4.5 ± 0.5 |

| This compound (3 mg/kg) | 28.7 ± 3.2 | 2.1 ± 0.4 |

*p < 0.05 compared to Vehicle group

Experimental Protocols

Animals

-

Species: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Mice are housed in groups of 4-5 per cage in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum.

-

Acclimation: Animals are acclimated to the housing facility for at least one week before the start of the experiment and handled daily for 3-5 days prior to testing to minimize stress.[1]

Drug Preparation and Administration

-

Compound: this compound

-

Vehicle: 0.9% saline with 1% Tween 80.

-

Dosages: 1 mg/kg and 3 mg/kg (hypothetical).

-

Preparation: this compound is dissolved in the vehicle to the desired concentrations. The solution should be prepared fresh daily.

-

Route of Administration: Subcutaneous (s.c.) injection.

-

Administration Time: 30 minutes prior to the start of the Morris water maze trials each day.

-

Control Group: Receives an equivalent volume of the vehicle via s.c. injection.

Morris Water Maze Apparatus

-

Pool: A circular pool, approximately 120 cm in diameter and 50 cm high, filled with water to a depth of 30 cm.[2] The water is made opaque using non-toxic white tempera paint.[3][4]

-

Water Temperature: Maintained at 22 ± 1°C.

-

Platform: A circular platform (10 cm in diameter) submerged 1 cm below the water surface.

-

Cues: The pool is located in a room with various distal visual cues (e.g., posters with distinct shapes, furniture) to aid in spatial navigation.[3] These cues should remain constant throughout the experiment.

-

Tracking System: An overhead camera connected to a video tracking system (e.g., EthoVision XT, ANY-maze) is used to record and analyze the animal's swim path, latency to find the platform, and other behavioral parameters.

Behavioral Testing Procedure

The Morris water maze protocol consists of three phases: a cued training phase, a hidden platform acquisition phase, and a probe trial.

-

Purpose: To habituate the animals to the maze and ensure they are not visually or motorically impaired.

-

Procedure:

-

A visible flag is placed on the escape platform.

-

Each mouse undergoes four trials. For each trial, the mouse is gently placed into the water facing the wall of the pool at one of four randomly selected starting positions (North, South, East, West).[4]

-

The location of the platform is changed for each trial.

-

The mouse is allowed 60 seconds to find the platform. If it fails to find the platform within 60 seconds, it is gently guided to it.[4]

-

The mouse is allowed to remain on the platform for 15-20 seconds.[4]

-

The inter-trial interval is approximately 10-15 minutes.

-

-

Purpose: To assess spatial learning.

-

Procedure:

-

The flag is removed, and the platform is submerged in a constant location in the center of one of the quadrants for the duration of the acquisition phase.

-

Each mouse receives four trials per day for five consecutive days.

-

The starting position is varied for each trial in a quasi-random manner.

-

The procedure for each trial (60-second time limit, guidance to the platform if necessary, 15-20 seconds on the platform) is the same as in the cued training.

-

The primary measures recorded are escape latency (time to find the platform) and path length.

-

-

Purpose: To assess spatial memory retention.

-

Procedure:

-

The platform is removed from the pool.

-

Each mouse is placed in the pool from a novel starting position and allowed to swim freely for 60 seconds.

-

The tracking system records the percentage of time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact location where the platform used to be.

-

Visualizations

Caption: Experimental workflow for this compound administration in the Morris water maze.

Caption: Hypothetical signaling pathway for a 5-HT1A receptor ligand.

References

- 1. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 2. researchgate.net [researchgate.net]

- 3. BENZODIAZEPINE-INDUCED SPATIAL LEARNING DEFICITS IN RATS ARE REGULATED BY THE DEGREE OF MODULATION OF α1 GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing WAY-100635 in Novel Object Recognition (NOR) Tests

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Novel Object Recognition (NOR) test is a widely utilized behavioral assay to assess learning and memory, particularly recognition memory, in rodents. This test is predicated on the innate tendency of rodents to explore novel objects more than familiar ones. The selective 5-HT1A receptor antagonist, WAY-100635, has been investigated for its potential to modulate cognitive processes. These application notes provide a comprehensive protocol for employing WAY-100635 in NOR tests to evaluate its effects on recognition memory.

Mechanism of Action: 5-HT1A Receptor Antagonism and Cognitive Enhancement

WAY-100635 is a silent antagonist with high affinity and selectivity for the serotonin 1A (5-HT1A) receptor.[1][2] In the central nervous system, 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex, which are critical for learning and memory.[3][4]

Stimulation of 5-HT1A receptors generally leads to an inhibitory effect on neuronal activity.[4][5] By blocking these receptors, WAY-100635 can disinhibit postsynaptic neurons. This antagonism is thought to facilitate memory by enhancing cholinergic and glutamatergic neurotransmission in the hippocampus and cortex.[3] Studies have shown that WAY-100635 can counteract memory deficits induced by cholinergic and glutamatergic antagonists, suggesting its potential as a cognitive enhancer.[5][6][7][8]

Quantitative Data Summary

The following table summarizes the quantitative findings from a study investigating the effects of WAY-100635 on recognition memory in a scopolamine-induced amnesia model in rats using the NOR task.

| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) | Statistical Significance vs. Scopolamine |

| Vehicle + Saline | - | 10 | 0.45 ± 0.06 | - |

| Scopolamine + Saline | 0.5 | 10 | 0.08 ± 0.05 | - |

| Scopolamine + WAY-100635 | 0.3 | 10 | 0.12 ± 0.07 | Not Significant |

| Scopolamine + WAY-100635 | 1 | 10 | 0.38 ± 0.08 | p < 0.05 |

Data adapted from Pitsikas et al., Brain Research, 2003.[6]

Experimental Protocols

This section outlines a detailed protocol for conducting a Novel Object Recognition test to assess the effects of WAY-100635.

Materials and Equipment

-

WAY-100635

-

Vehicle (e.g., saline, distilled water)

-

Scopolamine (or other amnestic agent, optional)

-

Rodents (rats or mice)

-

Open field arena (e.g., 40 x 40 x 40 cm for mice, larger for rats)

-

Two sets of identical objects for familiarization (e.g., plastic blocks, metal cubes)

-

A third, distinct object for the test phase (novel object)

-

Video recording and tracking software (optional, but recommended for accurate data collection)

-

Ethanol (70%) for cleaning the arena and objects

-

Gloves and other appropriate personal protective equipment

Experimental Workflow

Step-by-Step Procedure

1. Animal Acclimatization and Handling:

-

House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

-

Handle the animals for 5-10 minutes daily for 3-5 days leading up to the experiment to reduce stress.

2. Habituation Phase:

-

On the day of the experiment, allow the animals to acclimate to the testing room for at least 30-60 minutes.

-

Place each animal individually into the empty open-field arena and allow it to explore freely for 10 minutes. This helps to reduce novelty-induced anxiety during the subsequent phases.

-

After the habituation session, return the animal to its home cage.

3. Drug Administration:

-

Prepare a solution of WAY-100635 in an appropriate vehicle (e.g., saline). A common dose shown to be effective is 1 mg/kg.[6]

-

Administer WAY-100635 or the vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) at a specific time point before the familiarization phase (e.g., 30 minutes).

-

If using an amnestic agent like scopolamine, it is typically administered 15-30 minutes before the familiarization phase.

4. Familiarization Phase (T1):

-

Place two identical objects in opposite, counterbalanced corners of the arena.

-

Place the animal in the center of the arena, facing away from the objects.

-

Allow the animal to explore the objects for a predetermined period, typically 5-10 minutes.

-

Record the time the animal spends actively exploring each object. Exploration is defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.

-

After the session, return the animal to its home cage.

5. Retention Interval:

-

A retention interval is the period between the familiarization and test phases. This can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.

6. Test Phase (T2):

-

In the same arena, replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

-

Place the animal back into the center of the arena.

-

Allow the animal to explore for 5 minutes.

-

Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

-

After the test, return the animal to its home cage.

-

Thoroughly clean the arena and objects with 70% ethanol between each animal to eliminate olfactory cues.

Data Analysis

The primary measure of recognition memory is the Discrimination Index (DI) , calculated as:

DI = (T_novel - T_familiar) / (T_novel + T_familiar)

-

A positive DI indicates a preference for the novel object, suggesting intact recognition memory.

-